Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,5-dimethylaniline Hydrochloride
Executive Summary
As pharmaceutical and agrochemical pipelines increasingly demand highly functionalized, sterically hindered building blocks to explore novel chemical space, 2-methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) has emerged as a critical intermediate. This compound is a secondary aniline characterized by significant ortho-substitution and electron-rich ring dynamics.
As a Senior Application Scientist, I frequently encounter challenges when integrating such sterically encumbered anilines into late-stage functionalization workflows. The free base of this aniline is highly susceptible to oxidative degradation. Therefore, it is commercially supplied and synthetically utilized as a hydrochloride salt. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for utilizing it in complex organometallic transformations, specifically Palladium-catalyzed Buchwald-Hartwig cross-couplings.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 2-methoxy-N,5-dimethylaniline hydrochloride is the first step in predicting its reactivity. The molecule features an ortho-methoxy group (-OCH₃), a meta-methyl group (-CH₃), and an N-methyl secondary amine functionality.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 2-Methoxy-N,5-dimethylaniline hydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 2375270-94-1 | Unique identifier for the hydrochloride salt form 1. |
| Molecular Formula | C₉H₁₄ClNO (Salt) / C₉H₁₃NO (Free Base) | Indicates a 1:1 stoichiometric ratio of amine to HCl. |
| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free Base) | Critical for precise stoichiometric calculations in micro-scale couplings 2. |
| SMILES (Free Base) | CC1=CC(=C(C=C1)OC)NC | Useful for computational modeling and predictive pKa/LogP calculations 2. |
| Physical State | Off-white to pale yellow crystalline solid | Color shifts to dark brown indicate oxidative degradation of the free base. |
Structural Causality in Reactivity
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Steric Hindrance : The N-methyl group combined with the ortho-methoxy group creates a highly restricted rotational environment around the C-N bond. This steric bulk significantly raises the activation energy required for the reductive elimination step in cross-coupling catalytic cycles.
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Electronic Effects : The methoxy group acts as a strong π -donor via resonance, making the aromatic ring highly electron-rich. This electron density makes the free base highly susceptible to single-electron oxidation by atmospheric oxygen, forming colored quinone-imine impurities. The hydrochloride salt protonates the amine, withdrawing electron density and rendering the salt indefinitely stable under ambient conditions.
Mechanistic Pathways: Overcoming Steric Hindrance in C-N Coupling
When attempting a Buchwald-Hartwig amination with 2-methoxy-N,5-dimethylaniline, standard ligands (like dppf or BINAP) often fail, resulting in unreacted starting materials or hydrodehalogenation of the aryl halide.
The Causality of Failure : The ortho-methoxy group can weakly coordinate to the Palladium(II) center, forming a stable, off-cycle resting state. Furthermore, the sheer steric bulk of the secondary amine prevents the necessary geometric compression required for reductive elimination 3.
The Solution : We must employ highly sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands are bulky enough to prevent the off-cycle coordination of the methoxy group and force the Palladium into a highly reactive, mono-ligated L1Pd(0) state.
Caption: Buchwald-Hartwig catalytic cycle utilizing bulky ligands to force reductive elimination of the hindered amine.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes observable metrics to confirm success before proceeding.
Protocol 1: In Situ Free-Basing & Buchwald-Hartwig Coupling
In my experience, isolating the free base of this specific aniline leads to yield losses due to oxidation. The most robust method is to use the hydrochloride salt directly in the coupling reaction, compensating with additional stoichiometric base.
Reagents:
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Aryl halide (1.0 equiv)
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2-Methoxy-N,5-dimethylaniline hydrochloride (1.2 equiv)
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Pd2(dba)3 (2 mol% Pd)
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RuPhos (4 mol%)
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Sodium tert-butoxide ( NaOtBu ) (2.5 equiv) — Note: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the catalytic cycle; 0.5 eq is excess.
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Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Workflow:
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Preparation (Glovebox/Schlenk): Charge an oven-dried Schlenk flask with the aryl halide, the aniline hydrochloride salt, Pd2(dba)3 , RuPhos, and NaOtBu .
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Degassing: Evacuate and backfill the flask with Argon three times. Self-Validation: The solid mixture should remain free-flowing. Clumping indicates moisture contamination in the base.
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Solvent Addition: Add degassed toluene. The reaction mixture will immediately turn dark red/purple, indicating the formation of the active L1Pd(0) species.
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Heating: Stir at 100 °C for 12 hours. Self-Validation: As the reaction proceeds, a fine white precipitate (NaCl/NaBr and NaOtBu⋅HCl ) will form, and the solution will lighten to a yellow/orange hue. If the solution crashes out to a black suspension (Pd-black), the catalyst has died due to oxygen ingress.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate and purify via flash chromatography.
Protocol 2: Ex Situ Isolation of the Free Base (If Required)
If your downstream chemistry is strictly base-sensitive, you must isolate the free base prior to the reaction.
Caption: Workflow for the ex situ generation and isolation of the air-sensitive free base.
Self-Validating Steps for Protocol 2:
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pH Check: During the biphasic extraction, test the aqueous layer. It must be > pH 8. If it is acidic, the hydrochloride salt has not been fully neutralized, and your yield will suffer.
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Visual Check: The resulting free base will be a pale yellow oil. If it appears dark brown or black, it has oxidized and should be discarded or distilled under high vacuum before use.
Safety, Handling, and Regulatory Context
Trustworthiness in chemical application requires strict adherence to safety protocols. According to the European Chemicals Agency (ECHA) regulatory framework, 2-methoxy-N,5-dimethylaniline hydrochloride possesses specific hazard classifications that must be respected during handling 4.
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Acute Toxicity: Classified as Acute Tox. 4 across all exposure routes (Oral - H302, Dermal - H312, Inhalation - H332).
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Irritation: Causes skin irritation (Skin Irrit. 2 - H315) and serious eye irritation (Eye Irrit. 2A - H319).
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Respiratory Tract: May cause respiratory irritation (STOT SE 3 - H335).
Handling Directive: Always handle the solid salt within a certified fume hood to prevent inhalation of the fine crystalline dust. When working with the free base, utilize nitrile gloves (double-gloving recommended) as the lipophilic nature of the free base allows it to permeate standard PPE more rapidly than the salt form.
References
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PubChemLite. "2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) Structural Information." University of Luxembourg. Available at: [Link]
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Stradiotto, M., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health (NIH) / ACS Publications. Available at: [Link]
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European Chemicals Agency (ECHA). "2-methoxy-N,5-dimethylaniline hydrochloride - Substance Identity and Classification." ECHA CHEM Database. Available at: [Link]
Sources
- 1. 2375270-94-1|2-Methoxy-N,5-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ECHA CHEM [chem.echa.europa.eu]
